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This guide provides a detailed comparison of the structural features of three well-characterized

bacterial proteins containing immunoglobulin-like (Ig-like) domains: the chaperone protein

PapD, and the adhesins Intimin and Invasin. These proteins play crucial roles in bacterial

pathogenesis, making them attractive targets for novel therapeutic interventions. This

document presents a side-by-side look at their structural data, the experimental methods used

to determine their structures, and a visual representation of their domain organization.

Structural and Functional Overview
Bacterial proteins have evolved to utilize a diverse array of structural motifs to interact with their

environment and host organisms. Among these, the immunoglobulin-like fold, a β-sandwich

structure composed of 7 to 9 or more antiparallel β-strands, is a versatile scaffold found in a

wide range of proteins with functions in adhesion, invasion, and protein folding.[1][2] This guide

focuses on three key examples:

PapD: A periplasmic chaperone from uropathogenic Escherichia coli that is essential for the

assembly of P-pili, which mediate attachment to host cells.[3][4] PapD consists of two Ig-like

domains.[3][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1174775?utm_src=pdf-interest
https://journals.asm.org/doi/abs/10.1128/jb.00366-16?legid=jb%3B198%2F17%2F2360&rss=1&cited-by=yes
https://academic.oup.com/femsre/article/37/2/204/623411
https://www.rcsb.org/structure/3DPA
https://pmc.ncbi.nlm.nih.gov/articles/PMC210471/
https://www.rcsb.org/structure/3DPA
https://pmc.ncbi.nlm.nih.gov/articles/PMC3392549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intimin: An outer membrane adhesin found in enteropathogenic and enterohemorrhagic E.

coli (EPEC and EHEC). It mediates the intimate attachment of the bacteria to intestinal

epithelial cells, a crucial step in the formation of "attaching and effacing" lesions.[6][7] The

extracellular region of Intimin contains multiple Ig-like domains and a C-terminal C-type

lectin-like domain responsible for receptor binding.[6][8]

Invasin: An outer membrane protein from Yersinia pseudotuberculosis that promotes

bacterial entry into host cells by binding to β1 integrins.[9] The extracellular portion of Invasin

is composed of five domains, the first four of which are Ig-like.[9][10]

Comparative Structural Data
The following table summarizes the key quantitative structural features of PapD, Intimin, and

Invasin, providing a clear comparison of their molecular architecture.
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Feature PapD
Intimin
(extracellular
domains)

Invasin
(extracellular
domains)

PDB ID 3DPA[3]
2ZQK (D1-D3

domains)[11]
1CWV[12]

Organism Escherichia coli[3]
Escherichia coli

O157:H7[11]

Yersinia

pseudotuberculosis[12

]

Total Residues

(Modeled)
218[3]

621 (in complex with

Tir)[11]
484[12]

Molecular Weight 24.6 kDa[3]
~70 kDa (Intimin

fragment)[11]
52.1 kDa[12]

Number of Ig-like

Domains
2[3][5]

3 (D0, D1, D2 are Ig-

like)[6]
4 (D1-D4)[10]

β-strands per Ig-like

Domain

Domain 1: 7, Domain

2: 7[2]

Typically 7 strands per

domain[8]

D1 (I2 set), D2 & D3

(I1 set), D4 (C1 set)

[10]

Other Functional

Domains
None

C-terminal C-type

lectin-like domain (D3)

[6]

C-terminal cell-binding

domain (D5)[10]

Structure

Determination Method
X-ray Diffraction[3] X-ray Diffraction[11] X-ray Diffraction[12]

Resolution 2.5 Å[3] 2.8 Å[11] 2.3 Å[12]

Experimental Protocols
The structural data presented in this guide were obtained through X-ray crystallography. Below

are detailed methodologies for the expression, purification, and crystallization of each protein,

compiled from the primary research publications.

PapD from Escherichia coli
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1. Protein Expression and Purification: The papD gene was expressed in E. coli. The PapD

protein was purified from the periplasmic fraction of the cells. The purification process involved

ion-exchange chromatography followed by gel filtration to obtain a homogenous protein

sample.[4]

2. Crystallization: Purified PapD protein was crystallized using the hanging drop vapor diffusion

method.

Protein Concentration: 10 mg/ml in a low ionic strength buffer.

Reservoir Solution: Polyethylene glycol (PEG) 8000 as the precipitant at pH 6.5.

Crystallization Conditions: Crystals were grown at 4°C. The final optimized condition that

yielded diffraction-quality crystals was not explicitly detailed in the initial reports but was

based on vapor diffusion against a reservoir containing PEG.

3. X-ray Data Collection and Structure Determination: Diffraction data were collected from a

single crystal. The structure was solved using multiple isomorphous replacement (MIR) and

refined to a resolution of 2.5 Å.[3]

Intimin from E. coli O157:H7
1. Protein Expression and Purification: A DNA fragment encoding the C-terminal 188 amino

acids of intimin (Int188), which includes the D2 and D3 domains, was cloned into a pET21a

expression vector. The construct was transformed into E. coli BL21(DE3) cells. Protein

expression was induced with IPTG. The recombinant protein was purified from the cell lysate

using a combination of ion-exchange and size-exclusion chromatography.[2]

2. Crystallization: The purified Int188 protein was crystallized using the hanging-drop vapor-

diffusion method.[2]

Protein Concentration: 10 mg/ml in 20 mM Tris-HCl pH 8.0, 50 mM NaCl.[2]

Reservoir Solution: 25% PEG 8000, 0.18 M ammonium sulfate.[2]

Crystallization Conditions: Drops were prepared by mixing equal volumes of protein and

reservoir solution and equilibrated against the reservoir at 291 K.[2]
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3. X-ray Data Collection and Structure Determination: X-ray diffraction data were collected to

2.8 Å resolution. The crystal belonged to the orthorhombic space group C2.[2][11]

Invasin from Yersinia pseudotuberculosis
1. Protein Expression and Purification: A construct encoding the extracellular region of invasin

(residues 490-986) was expressed in E. coli. The protein was purified from the soluble fraction

of the cell lysate using affinity and size-exclusion chromatography.[9][12]

2. Crystallization: Crystals of the invasin extracellular domain were obtained by the hanging

drop vapor diffusion method.[7]

Protein Concentration: 5-10 mg/ml.[7]

Reservoir Solution: 20% PEG 4000, 20 mM sodium citrate, 20% isopropanol, pH 5.6.[7]

Crystallization Conditions: The drops were set up at 22°C.[7]

3. X-ray Data Collection and Structure Determination: Diffraction data were collected at a

synchrotron source to a resolution of 2.3 Å. The structure was solved by multiple isomorphous

replacement (MIR).[7][12]

Visualization of Domain Architecture
The following diagrams, generated using Graphviz, illustrate the domain organization of PapD,

Intimin, and Invasin.

Caption: Domain organization of PapD, Intimin, and Invasin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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